![molecular formula C13H15N3O6S B5703001 N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5703001.png)
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-3,4-dimethoxybenzenesulfonamide involves intricate chemical pathways. For instance, an efficient synthesis method for related compounds involves a nine-step process starting from a nitroaniline derivative, showcasing the compound's complex synthetic requirements and the need for optimization to enhance yield and pharmacological properties (Wu et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-3,4-dimethoxybenzenesulfonamide has been analyzed through various techniques, including X-ray diffraction. Such analyses reveal the importance of specific functional groups and their placement in influencing the compound's activity and interactions, as well as the presence of intramolecular hydrogen bonding which can significantly affect the molecule's stability and reactivity (Shad et al., 2008).
Chemical Reactions and Properties
The chemical behavior of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-3,4-dimethoxybenzenesulfonamide derivatives can be complex, involving reactions that highlight the compound's potential for further chemical modifications. These modifications can significantly impact their pharmacological properties, making them suitable for development as therapeutic agents. Research into structure-activity relationships provides insights into how various substitutions on the compound's scaffold can inhibit or enhance its biological activity, offering avenues for the development of new drugs (Mun et al., 2012).
Physical Properties Analysis
The physical properties of compounds akin to N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-3,4-dimethoxybenzenesulfonamide, such as solubility, are crucial for their formulation and delivery as therapeutic agents. Poor water solubility, for example, can limit a compound's bioavailability, necessitating the exploration of chemical modifications to improve these properties without compromising biological activity (Mun et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a vital role in determining the compound's suitability for drug development. Studies on related compounds emphasize the importance of understanding these properties to optimize compounds for medical use, focusing on enhancing their selectivity and efficacy as inhibitors of specific biological pathways (Esteve et al., 2006).
properties
IUPAC Name |
3,4-dimethoxy-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6S/c1-7-11(12(17)15-13(18)14-7)16-23(19,20)8-4-5-9(21-2)10(6-8)22-3/h4-6,16H,1-3H3,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXUQMSPQCIQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)-3,4-dimethoxybenzenesulfonamide |
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